FR234938 - 256461-79-7

FR234938

Catalog Number: EVT-268744
CAS Number: 256461-79-7
Molecular Formula: C19H21N3O2
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FR-234938 is a non-nucleoside adenosine deaminase inhibitor with anti-inflammatory activity. FR234938 inhibits recombinant human adenosine deaminase enzyme competitively. FR234938 inhibits interleukin (IL)-6-dependent immunoglobulin (Ig) M production by SKW6.4 cells, in the presence of adenosine. Inhibitory effect of FR234938/adenosine combination is blocked by an A2a adenosine receptor antagonist. FR234938 has good potential as a new type of anti-rheumatic and anti-inflammatory drug, by modulating host-defense concentrations of adenosine.
Synthesis Analysis

The synthesis of FR234938 involves several methods that can vary based on the desired purity and yield. A common approach includes:

  1. Extraction: The initial step often involves the extraction of the compound from natural sources, such as specific fungi.
  2. Isolation: Following extraction, techniques like high-performance liquid chromatography (HPLC) are employed to isolate FR234938 from other compounds present in the crude extract.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of FR234938.

Technical details regarding synthesis methods may include variations in solvent systems used during extraction and specific chromatographic conditions optimized for the separation of FR234938 from other constituents.

Molecular Structure Analysis

The molecular structure of FR234938 can be characterized by its chemical formula and three-dimensional conformation. While specific structural data may vary based on the source, it generally exhibits features typical of adenosine deaminase inhibitors.

  • Chemical Formula: The precise chemical formula would be derived from its molecular structure analysis.
  • Structural Data: The three-dimensional structure can be elucidated using X-ray crystallography or computational modeling techniques.

A detailed analysis would typically involve examining bond lengths, angles, and stereochemistry to understand how these structural features contribute to its biological activity.

Chemical Reactions Analysis

FR234938 participates in specific chemical reactions that are essential for its function as an adenosine deaminase inhibitor. Some notable reactions include:

  1. Inhibition Mechanism: The compound binds to the active site of adenosine deaminase, preventing the conversion of adenosine to inosine.
  2. Kinetics: Reaction kinetics studies may reveal information about the binding affinity and inhibition constant (Ki) for FR234938 against adenosine deaminase.

Technical details regarding these reactions can include enzyme kinetics assays that measure reaction rates in the presence and absence of FR234938.

Mechanism of Action

The mechanism of action for FR234938 primarily revolves around its ability to inhibit adenosine deaminase activity. By doing so, it leads to increased levels of adenosine in tissues, which can have various downstream effects:

  • Immunomodulation: Elevated adenosine levels can suppress immune responses, making FR234938 potentially useful in autoimmune conditions.
  • Anti-inflammatory Effects: Increased adenosine can lead to reduced inflammation through various signaling pathways.

Data supporting these mechanisms can be derived from pharmacological studies that assess changes in biological markers following treatment with FR234938.

Physical and Chemical Properties Analysis

The physical and chemical properties of FR234938 play a crucial role in determining its behavior in biological systems:

  • Solubility: Understanding solubility in different solvents is essential for formulation development.
  • Stability: Data on thermal stability and pH stability can inform storage conditions.
  • Molecular Weight: This property is critical for dosage calculations and pharmacokinetic studies.

Relevant analyses may include differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess thermal properties.

Applications

FR234938 has several scientific uses due to its role as an adenosine deaminase inhibitor:

  • Pharmaceutical Research: It is studied for potential applications in treating conditions such as cancer, where modulation of adenosine levels can influence tumor growth.
  • Immunology: The compound is explored for its ability to modulate immune responses, making it a candidate for treating autoimmune diseases.
  • Inflammatory Disorders: Its anti-inflammatory properties position it as a therapeutic agent for conditions characterized by excessive inflammation.

Research continues into optimizing its efficacy and understanding its full range of biological effects, which may lead to novel therapeutic strategies involving FR234938.

Introduction to FR234938 in Contemporary Pharmacological Research

Historical Context of Adenosine Deaminase Inhibitors in Anti-Inflammatory Therapy

Adenosine deaminase (ADA) catalyzes the irreversible deamination of adenosine to inosine, crucially regulating extracellular adenosine concentrations. Elevated ADA activity in inflammatory lesions (e.g., rheumatoid arthritis synovial fluid) counteracts adenosine’s endogenous anti-inflammatory effects, exacerbating disease pathology [2]. Early nucleoside inhibitors like pentostatin demonstrated ADA’s therapeutic relevance but faced significant limitations:

  • Nucleoside Analog Constraints: Pentostatin (a purine nucleoside analog) exhibits tight-binding inhibition but causes systemic toxicities (nausea, hepatotoxicity) [2] [8].
  • Clinical Limitations: Approved only for hematologic malignancies (e.g., hairy cell leukemia) due to toxicity profiles, restricting anti-inflammatory applications [2].
  • Adenosine Homeostasis Role: Studies confirmed ADA inhibition elevates extracellular adenosine, activating A₂ₐ receptors to suppress TNF-α, IL-6, and IL-10 production – key cytokines in inflammation [1] [2].

Table 1: Evolution of Adenosine Deaminase Inhibitors

CompoundTypePrimary UseAnti-Inflammatory EfficacyLimitations
PentostatinNucleosideHairy cell leukemiaModerate (preclinical)Systemic toxicity, narrow therapeutic window
DeoxycoformycinNucleosideLymphoproliferative disordersLimited dataImmunosuppression, renal toxicity
FR234938Non-nucleosideAnti-inflammatoryHigh (multi-pathway inhibition)Under investigation

Rationale for Non-Nucleoside Inhibitor Development

The development of non-nucleoside ADA inhibitors addressed three critical needs:

  • Selectivity and Safety: Nucleoside analogs disrupt DNA synthesis due to structural similarity to endogenous purines, causing off-target cytotoxicity. Non-nucleoside inhibitors avoid incorporation into nucleic acids [4] [6].
  • Drug Resistance Challenges: Parallel lessons from HIV therapeutics (e.g., non-nucleoside reverse transcriptase inhibitors, NNRTIs) demonstrated that non-nucleoside compounds could overcome resistance seen with nucleoside analogs through distinct binding mechanisms [7] [9].
  • Optimized Binding Kinetics: Unlike tight-binding nucleoside inhibitors that permanently inactivate ADA, non-nucleoside agents (e.g., FR234938) exhibit competitive yet reversible inhibition, enabling dose-responsive modulation of enzyme activity [2] [6].

This shift was enabled by advances in structural biology, allowing precise targeting of ADA’s active site without nucleotide-mimetic scaffolds [4].

FR234938 as a Paradigm Shift in Structure-Based Drug Design

FR234938 (1-((1R,2S)-2-hydroxy-1-(2-(1-naphthyl)ethyl)propyl)-1H-imidazole-4-carboxamide) exemplifies structure-based drug design (SBDD). Its development followed a rigorous cycle: protein structure analysis → computational modeling → chemical synthesis → enzymatic validation [2] [4]. Key innovations include:

  • Scaffold Identification: Using X-ray crystallography of ADA (PDB: 1ADD), researchers designed an imidazole-carboxamide scaffold positioned to exploit hydrophobic pockets and hydrogen-bonding networks near the catalytic zinc ion [4] [6].
  • Binding Mechanism: FR234938 binds competitively in the ADA active site (Kₘ = 75 μM for adenosine), increasing Km without altering Vₘₐₓ. Its naphthyl group engages hydrophobic residues, while the carboxamide forms hydrogen bonds with His238 and Asp295 [2] [6].
  • Potency Profile: Inhibits recombinant human ADA with IC₅₀ = 17 nM – comparable to pentostatin but without nucleoside-related toxicity risks [2] [6].

Table 2: Pharmacological Profile of FR234938

ParameterValueSignificance
IC₅₀ (recombinant ADA)17 nM10-fold more potent than early non-nucleoside leads
Binding ModeCompetitive inhibitionEnables dose-dependent modulation of activity
Key Structural MotifsNaphthyl hydrophobic anchor, imidazole-carboxamideTarget specificity via complementary active site interactions
Cellular ActivityBlocks IL-6-induced IgM production (SKW6.4 cells)Confirms target engagement in immune cells

Therapeutic Effects:

  • Immunomodulation: Suppresses IL-6-driven IgM production in B-lymphoblastoid cells (EC₅₀ = 0.1–1 μM), reversible by A₂ₐ receptor antagonists, confirming adenosine-dependent mechanisms [1] [2].
  • In Vivo Efficacy: Dose-dependently inhibits delayed-type hypersensitivity (DTH) responses and LPS-induced TNF-α/IL-10 production in mice, validating anti-inflammatory activity [1] [6].

This SBDD approach established FR234938 as a prototype for next-generation ADA inhibitors, merging computational precision with robust efficacy data [4] [6].

Properties

CAS Number

256461-79-7

Product Name

FR234938

IUPAC Name

1-[(3R,4S)-4-hydroxy-1-naphthalen-1-ylpentan-3-yl]imidazole-4-carboxamide

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C19H21N3O2/c1-13(23)18(22-11-17(19(20)24)21-12-22)10-9-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,11-13,18,23H,9-10H2,1H3,(H2,20,24)/t13-,18+/m0/s1

InChI Key

OODDZQQDDOVCFD-SCLBCKFNSA-N

SMILES

CC(C(CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O

Solubility

Soluble in DMSO

Synonyms

FR-234938; FR 234938; FR234938.

Canonical SMILES

CC(C(CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O

Isomeric SMILES

C[C@@H]([C@@H](CCC1=CC=CC2=CC=CC=C21)N3C=C(N=C3)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.